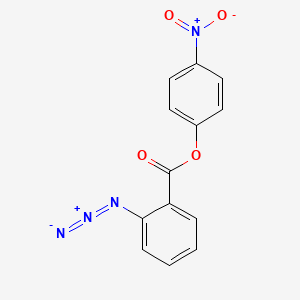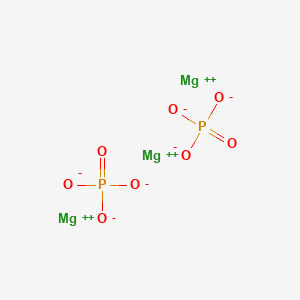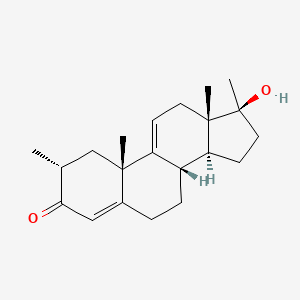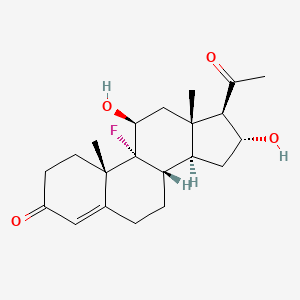
(S)-氟乐灵-丁酯
描述
Synthesis Analysis
The synthesis of (S)-fluazifop-butyl involves the reaction of R-methylsulfuryl lactic acid butyl ester with 4-(5-(trifluoromethyl pytidine-2-benzeneoxy) phenol prepared from hydroquinone with 2-chloro-5-tri-fluoromethylpyridine as the starting material via etherification. This process is confirmed by elemental analysis, IR, and 1H NMR, achieving a total yield above 39.85% and a purity determined by HPLC of 94% (Zhou Zhi-lian, 2009).
Molecular Structure Analysis
The molecular structure of (S)-fluazifop-butyl has been elucidated through comprehensive spectroscopic techniques, including infrared spectroscopy (IR) and nuclear magnetic resonance (NMR). These analyses confirm the presence of key functional groups and the overall molecular architecture essential for its herbicidal activity.
Chemical Reactions and Properties
(S)-fluazifop-butyl undergoes photochemical isomerization under ultraviolet irradiation, converting to its isomer with first-order kinetics. This transformation highlights its chemical reactivity and the potential for environmental degradation pathways (A. Frigerio, A. Pusino, & C. Gessa, 1987).
科学研究应用
野花物种的植物毒性
- 对野花的植物毒性:氟乐灵-P-丁酯是一种选择性禾本科除草剂,用于控制双子叶作物和公共区域中的禾本科杂草。Blake 等人 (2012) 的一项研究发现,虽然它可以减少幼苗出苗并增加对本地野花和草种的植物毒性,但这些影响通常是暂时的,并且仅发生在高施用率下。这项研究与为生物多样性管理公共区域有关 (Blake et al., 2012)。
抗性鹅冠草中的代谢
- 抗性生物型中的代谢:王等人 (2017) 研究了氟乐灵-P-丁酯在抗性鹅冠草生物型中的代谢。他们使用液相色谱/串联质谱 (LC/MS/MS) 分析代谢物,并鉴定了多种化合物,阐明了氟乐灵-P-丁酯在鹅冠草中的代谢途径 (Wang et al., 2017)。
菜豆中的氧化应激
- 氧化应激诱导:Odjegba 和 Adebisi (2022) 发现氟乐灵-P-丁酯显着降低植物生物量并在菜豆中诱导氧化应激,导致生理障碍和潜在的产量下降 (Odjegba & Adebisi, 2022)。
对土壤细菌群落的影响
- 土壤细菌群落:Darine 等人 (2015) 表明氟乐灵-P-丁酯影响土壤细菌群落,改变酶活性以及细菌的丰富性和结构。与大块土壤相比,根际中的这种影响更为明显,表明其具有重要的生态效应 (Darine et al., 2015)。
作物中的残留
- 大豆中的残留:Kulshrestha 等人 (1995) 调查了氟乐灵-p-丁酯在大豆中的残留。他们发现它迅速降解为氟乐灵,而氟乐灵在土壤中结合或在植物中结合,从而提供了其在农业环境中的行为见解 (Kulshrestha et al., 1995)。
杂草中的膜过氧化
- 刺果草中的膜过氧化:Luo 等人 (2004) 发现氟乐灵-丁酯引起对除草剂敏感的阔叶杂草刺果草的膜过氧化,表明其在某些杂草物种中的作用机制 (Luo et al., 2004)。
作用机制
安全和危害
属性
IUPAC Name |
butyl (2S)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO4/c1-3-4-11-25-18(24)13(2)26-15-6-8-16(9-7-15)27-17-10-5-14(12-23-17)19(20,21)22/h5-10,12-13H,3-4,11H2,1-2H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIZTNZGPYBOGF-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@H](C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041700 | |
| Record name | Butyl (S)-2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-fluazifop-butyl | |
CAS RN |
79241-47-7 | |
| Record name | (-)-Fluazifop-butyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79241-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluazifop-butyl, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079241477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl (S)-2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUAZIFOP-BUTYL, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5KE466Y0D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(Acetyloxy)-4,5-dihydrofuran-3-yl]-N-(2-hydroxy-5-oxocyclopent-1-en-1-yl)prop-2-enimidic acid](/img/structure/B1205438.png)










![Ethenetricarbonitrile, [4-(diethylamino)phenyl]-](/img/structure/B1205452.png)

